

Introduction: Unveiling a High-Energy Heterocycle

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Compound of Interest

Compound Name: 4-Amino-3,5-dinitropyridine

Cat. No.: B1331386

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4-Amino-3,5-dinitropyridine is a significant heterocyclic compound characterized by a pyridine core bearing both an electron-donating amino group and two strongly electron-withdrawing nitro groups.[1][2] This unique substitution pattern imbues the molecule with a distinct electronic architecture, rendering it an electron-deficient aromatic system.[1] With the chemical formula $C_5H_4N_4O_4$ and a molecular weight of approximately 184.11 g/mol, this yellow crystalline solid serves as a crucial intermediate and precursor in the synthesis of advanced materials, particularly high-energy compounds and pharmaceuticals.[3][4][5][6][7] Its study is pivotal for researchers in materials science, organic synthesis, and drug development, offering a versatile platform for creating more complex molecular frameworks.[1][2]

Molecular Architecture and Physicochemical Properties

The structure of **4-Amino-3,5-dinitropyridine** is defined by a pyridine ring substituted at the C4 position with an amino ($-NH_2$) group and at the C3 and C5 positions with nitro ($-NO_2$) groups. The interplay between the activating amino group and the deactivating nitro groups governs its chemical reactivity and physical properties. This electronic dichotomy makes the molecule a subject of interest for exploring nucleophilic aromatic substitution and other synthetic transformations.[1]

Below is a diagram illustrating the molecular structure of **4-Amino-3,5-dinitropyridine**.

Caption: 2D molecular structure of **4-Amino-3,5-dinitropyridine**.

Table 1: Physicochemical Properties of **4-Amino-3,5-dinitropyridine**

Property	Value	Source
Molecular Formula	C₅H₄N₄O₄	[3][5][6]
Molar Mass	184.11 g/mol	[3][6]
Appearance	Yellow or orange solid crystal	[3]
Melting Point	168-169 °C	[3][6]
Density	1.694 g/cm ³	[3]
Boiling Point (Predicted)	402.3 ± 40.0 °C	[3]
Flash Point	197.1 °C	[3]
Solubility	Insoluble in water; soluble in organic solvents like ethanol and methanol.[3]	
InChI Key	IEUQRKITTGSLJL- UHFFFAOYSA-N	[5][7]

| CAS Number | 31793-29-0 |[5][6] |

Synthesis and Mechanistic Considerations

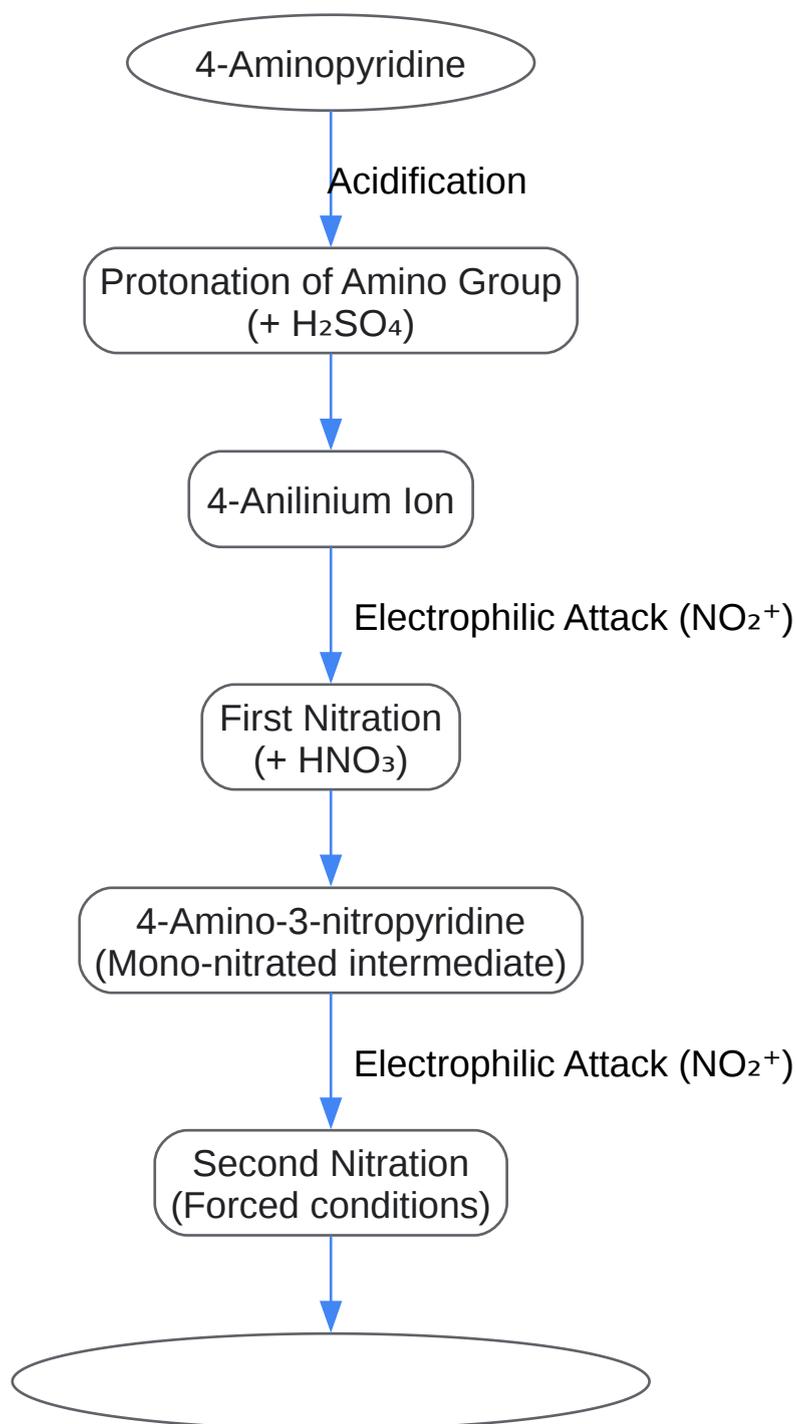
The synthesis of **4-Amino-3,5-dinitropyridine** is a challenging task primarily approached via the direct nitration of 4-aminopyridine.[1] The difficulty arises from the need to introduce two nitro groups onto a pyridine ring that is influenced by competing electronic effects.

Mechanistic Pathway

- **Protonation of the Amino Group:** The synthesis is conducted in a strongly acidic medium (e.g., fuming nitric acid in concentrated sulfuric acid). Under these conditions, the highly basic 4-amino group is protonated to form the anilinium ion (-NH₃⁺).[1]
- **First Nitration (Mono-nitration):** The protonated amino group is a powerful deactivating group and a meta-director. Consequently, the incoming electrophile, the nitronium ion (NO₂⁺), is

directed to the positions meta to the -NH_3^+ group, which are the C3 and C5 positions. This first step yields the intermediate, 4-amino-3-nitropyridine.[1]

- Second Nitration (Di-nitration): The introduction of the second nitro group is significantly more difficult. This is due to the combined deactivating effects of the pyridine ring nitrogen, the protonated amino group, and the newly introduced electron-withdrawing nitro group at the C3 position.[1] The existing substituents direct the second nitration to the C5 position, completing the synthesis of **4-Amino-3,5-dinitropyridine**. [1]



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Caption: Synthetic workflow for **4-Amino-3,5-dinitropyridine** via direct nitration.

Experimental Protocol: Synthesis of 4-Amino-3-nitropyridine (Intermediate)

While a detailed protocol for the di-nitration is specialized, the synthesis of the mono-nitrated intermediate provides foundational insight.

- Preparation: A solution of 4-aminopyridine is prepared in concentrated sulfuric acid.
- Cooling: The solution is cooled to a low temperature to control the exothermic reaction.
- Nitration: Fuming nitric acid is added carefully and dropwise to the cooled solution.[1]
- Reaction: The mixture is allowed to react while maintaining a low temperature.
- Workup: The reaction mixture is poured onto ice, followed by neutralization to precipitate the 4-amino-3-nitropyridine product.
- Purification: The crude product is collected by filtration and purified, typically by recrystallization.

Spectroscopic and Solid-State Structural Analysis

Spectroscopic Characterization

Elucidating the molecular framework of **4-Amino-3,5-dinitropyridine** relies on standard spectroscopic techniques.

- ¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show two primary signals. The two equivalent protons at the C2 and C6 positions of the pyridine ring would produce a single signal in the aromatic region. The protons of the amino group (-NH₂) would likely appear as a broad singlet.[1]
- ¹³C NMR Spectroscopy: The ¹³C NMR spectrum should display three distinct signals corresponding to the different carbon environments: one for C2/C6, one for C3/C5, and one for C4.[1]
- Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. Characteristic peaks would include N-H stretching vibrations for the amino group and strong asymmetric and symmetric stretching vibrations for the two nitro groups. An IR spectrum for this compound is available in the NIST Chemistry WebBook.[7]

Solid-State Structural Elucidation

A definitive single-crystal X-ray diffraction study for **4-Amino-3,5-dinitropyridine** is not widely reported in the surveyed literature.[1] However, valuable predictions can be made by examining the crystal structure of a close analogue, 4-amino-3,5-dichloropyridine.[1][8] This analogue's crystal packing is dominated by strong intermolecular N—H...N hydrogen bonds, forming supramolecular chains. These chains are further stabilized by offset π - π stacking interactions between the pyridine rings.[1] It is highly probable that **4-Amino-3,5-dinitropyridine** exhibits similar intermolecular interactions, influencing its solid-state properties such as density and thermal stability.

Table 2: Crystallographic Data for Analogue Compound 4-Amino-3,5-dichloropyridine

Parameter	Value
Chemical Formula	C₅H₄Cl₂N₂
Crystal System	Orthorhombic
Space Group	Pna2 ₁
a (Å)	13.304
b (Å)	12.911
c (Å)	3.8636
V (Å ³)	663.64
Z	4

Source: Data for 4-amino-3,5-dichloropyridine, used as a predictive model.[1]

Applications and Reactivity

The unique structural and chemical properties of **4-Amino-3,5-dinitropyridine** make it a valuable precursor in advanced materials research.[1]

- **Energetic Materials:** Its primary application is as an intermediate for high-energy blasting agents and other energetic compounds.[3][4] The high nitrogen content and the presence of

nitro groups contribute to its energetic potential. It has been studied for potential use in propellants and pyrotechnics.[4]

- **Synthetic Intermediate:** The electron-deficient pyridine ring is activated towards nucleophilic aromatic substitution, allowing the displacement of the nitro groups or reaction at other sites. This reactivity enables the synthesis of a wide range of fused heterocycles and other complex molecules.[1]
- **Broader Chemical Research:** As part of the dinitropyridine class of compounds, its derivatives have been explored for a wide spectrum of biological activities, including antitumor and antiviral properties, and as intermediates for agrochemicals and biosensors.[1]
[2]

Safety and Handling

4-Amino-3,5-dinitropyridine is a hazardous substance that requires careful handling in a controlled laboratory setting.

- **Toxicity:** It is classified as toxic by inhalation, in contact with skin, and if swallowed (R23/24/25).[3] There is also a danger of cumulative effects (R33).[3]
- **Explosive Hazard:** As an energetic material precursor, it is an unstable compound prone to explosion and oxidation.[3] It should be kept away from open flames, high temperatures, and sources of shock or friction.[3]
- **Personal Protective Equipment (PPE):** When handling this compound, appropriate PPE, including suitable gloves (S37), safety goggles, and protective clothing, is mandatory.[3]
- **First Aid:** After skin contact, the affected area should be washed immediately with plenty of soap and water (S28).[3] In case of an accident or if you feel unwell, seek immediate medical advice (S45).[3]

Conclusion

4-Amino-3,5-dinitropyridine stands as a molecule of significant scientific interest, defined by the delicate balance of activating and deactivating substituents on a pyridine core. Its challenging synthesis, rooted in the principles of electrophilic aromatic substitution on a

heterocyclic system, yields a compound with high reactivity and energetic potential. While its primary role is a precursor to advanced energetic materials, its utility as a versatile building block in organic synthesis continues to be explored. A thorough understanding of its structure, properties, and safety protocols is essential for researchers and scientists aiming to harness its unique chemical characteristics for the development of next-generation materials and pharmaceuticals.

References

- ChemBK. **4-Amino-3,5-dinitropyridine**. [\[Link\]](#)
- Semantic Scholar. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [\[Link\]](#)
- PubMed. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. [\[Link\]](#)
- PubMed. Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory. [\[Link\]](#)
- Royal Society of Chemistry. Facile synthesis of functionalized 4-aminopyridines. [\[Link\]](#)
- ResearchGate. Four Syntheses of 4-Amino-3,5-dinitropyrazole | Request PDF. [\[Link\]](#)
- NIST WebBook. 4-Pyridinamine, 3,5-dinitro-. [\[Link\]](#)
- Autechaux. Exploring 4-Amino-3,5-Dichloropyridine: Properties and Applications. [\[Link\]](#)
- ResearchGate. (PDF) Dinitropyridines: Synthesis and Reactions. [\[Link\]](#)

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Sources

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. guidechem.com [guidechem.com]
- 5. 4-Amino-3,5-dinitropyridine | CymitQuimica [cymitquimica.com]
- 6. echemi.com [echemi.com]
- 7. 4-Pyridinamine, 3,5-dinitro- [webbook.nist.gov]
- 8. innospk.com [innospk.com]
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